tert-Butyl (6-aminocyclohex-3-en-1-yl)carbamate

Stereochemistry Chiral purity Enantioselective synthesis

tert-Butyl (6-aminocyclohex-3-en-1-yl)carbamate (CAS 1823063-26-8) belongs to the class of Boc-protected aminocyclohexene derivatives, featuring a cyclohex-3-ene core substituted with a free primary amine and a tert-butyl carbamate (Boc) group on adjacent carbons. This substitution pattern creates a protected chiral 1,2-diamine motif.

Molecular Formula C11H20N2O2
Molecular Weight 212.29 g/mol
Cat. No. B8192519
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl (6-aminocyclohex-3-en-1-yl)carbamate
Molecular FormulaC11H20N2O2
Molecular Weight212.29 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1CC=CCC1N
InChIInChI=1S/C11H20N2O2/c1-11(2,3)15-10(14)13-9-7-5-4-6-8(9)12/h4-5,8-9H,6-7,12H2,1-3H3,(H,13,14)
InChIKeyZVLNZCWYODODPW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl (6-aminocyclohex-3-en-1-yl)carbamate: A Protected Chiral 1,2-Diamine Scaffold for Enantioselective Synthesis


tert-Butyl (6-aminocyclohex-3-en-1-yl)carbamate (CAS 1823063-26-8) belongs to the class of Boc-protected aminocyclohexene derivatives, featuring a cyclohex-3-ene core substituted with a free primary amine and a tert-butyl carbamate (Boc) group on adjacent carbons. This substitution pattern creates a protected chiral 1,2-diamine motif. The compound is primarily used as a synthetic intermediate in medicinal chemistry, where the combination of a reactive amine handle, a cleavable Boc protecting group, and an olefin for further functionalization provides versatility in constructing complex nitrogen-containing molecules. Commercially, it is offered as a racemic mixture with a purity of 96% .

Why Generic Substitution of tert-Butyl (6-aminocyclohex-3-en-1-yl)carbamate with Simple Boc-Aminocyclohexenes Fails


Simple Boc-protected aminocyclohexene analogs, such as 4-(Boc-amino)cyclohexene (CAS 135262-85-0), lack the second amino group present in tert-butyl (6-aminocyclohex-3-en-1-yl)carbamate. This structural difference is critical: the target compound is not merely a protected amine, but a protected chiral 1,2-diamine. The presence of two nitrogen atoms doubles the hydrogen bond donor capacity (2 vs. 1) and introduces an additional reactive center for selective functionalization. Substituting with a mono-amino analog forfeits the ability to sequentially derivatize two distinct amino groups, which is essential for constructing certain pharmacophores or chiral ligands. Therefore, generic replacement is not functionally equivalent.

Quantitative Differentiation of tert-Butyl (6-aminocyclohex-3-en-1-yl)carbamate from Closest Analogs: A Head-to-Head Evidence Profile


Defined vs. Undefined Stereochemistry: (1S,6S) Enantiomer versus Racemic Mixture

The (1S,6S) enantiomer of tert-butyl (6-aminocyclohex-3-en-1-yl)carbamate is available with defined absolute stereochemistry (InChI Key: ZVLNZCWYODODPW-IUCAKERBSA-N), whereas the racemic mixture (CAS 1823063-26-8) contains both enantiomers with undefined stereochemistry. The defined enantiomer has a purity of 96% and is specified as a tan oil, providing a consistent physical form for reproducible experimentation . In contrast, the racemic mixture is also 96% pure but may exhibit variable physical properties due to its mixed stereochemical composition . The defined stereochemistry eliminates the 50% yield loss and purification burden associated with chiral resolution of the racemate in asymmetric synthesis.

Stereochemistry Chiral purity Enantioselective synthesis

Hydrogen Bond Donor Capacity: Target Compound vs. 4-(Boc-amino)cyclohexene

The target compound possesses two hydrogen bond donors (one from the free amine, one from the carbamate NH), whereas the close analog 4-(Boc-amino)cyclohexene has only one hydrogen bond donor (carbamate NH) . This difference is quantifiable: the target compound has a Hydrogen Bond Donor Count of 2, while the comparator has a count of 1. The additional donor increases topological polar surface area (tPSA) and enhances water solubility, which can improve the physicochemical profile of final drug candidates when this building block is incorporated.

Hydrogen bonding Drug-likeness Solubility

Olefin Position for Orthogonal Functionalization: 1,2-Diamine Core vs. Allylic Amine Analogs

In tert-butyl (6-aminocyclohex-3-en-1-yl)carbamate, the cyclohexene double bond is positioned between C3 and C4, which is not conjugated with either the C1-carbamate or the C6-amine. This allows for orthogonal functionalization of the olefin (e.g., epoxidation, dihydroxylation, cross-metathesis) without compromising the integrity of the Boc protecting group. In contrast, 4-(Boc-amino)cyclohexene places the Boc-protected amine at the allylic position, where the olefin is conjugated to the nitrogen lone pair, potentially altering reactivity and stability . The isolated double bond in the target compound enables sequential derivatization strategies not possible with allylic amines.

Orthogonal reactivity Cycloaddition Diversity-oriented synthesis

Commercial Availability of Single Enantiomers for Reproducible Research

The (1S,6S) enantiomer is stocked and distributed by Sigma-Aldrich with a defined purity of 96% and a physical description of 'Tan Oil', ensuring researchers can obtain a consistent, high-purity single enantiomer for reproducible experimentation . The racemic mixture is also commercially available at 96% purity . The availability of both forms allows scientists to choose the appropriate stereochemical complexity for their specific synthetic route, a degree of procurement control not always available for similar chiral building blocks.

Chiral pool Reproducibility Procurement

Optimal Procurement and Application Scenarios for tert-Butyl (6-aminocyclohex-3-en-1-yl)carbamate


Asymmetric Synthesis of Chiral 1,2-Diamine Ligands and Organocatalysts

The (1S,6S) enantiomer serves as a direct precursor for chiral 1,2-diamine ligands used in asymmetric catalysis. The defined stereochemistry eliminates the need for resolution, and the orthogonal Boc/amine functionality allows selective derivatization.

Construction of Constrained Peptidomimetics and Macrocyclic Drugs

The cyclohexene scaffold provides a rigid, non-planar core for peptidomimetic design. The dual hydrogen bond donor capacity (2 HBD) enhances solubility and target engagement, while the olefin offers a handle for late-stage diversification via cross-metathesis.

Fragment-Based Drug Discovery (FBDD) Libraries

The compound's balanced physicochemical profile (moderate molecular weight 212.29, dual HBD, and a non-conjugated olefin) makes it a suitable fragment for library design. Its availability in enantiopure form ensures that any initial hit can be rapidly validated without stereochemical ambiguity.

Synthesis of Bicyclic Heterocycles via Tandem Cyclization Strategies

The non-conjugated olefin allows for intramolecular cycloaddition or ring-closing metathesis without interference from the nitrogen substituents, enabling efficient construction of fused bicyclic scaffolds common in kinase inhibitors and CNS drugs.

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